molecular formula C10H14O3 B14623949 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- CAS No. 57744-39-5

1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl-

Cat. No.: B14623949
CAS No.: 57744-39-5
M. Wt: 182.22 g/mol
InChI Key: QJGBDWCMFKCUKG-UHFFFAOYSA-N
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Description

1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexanetrione, characterized by the presence of four methyl groups at positions 4 and 6.

Preparation Methods

The synthesis of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- can be achieved through several synthetic routes. One common method involves the reaction of phloroglucinol with methylating agents in the presence of a catalyst. The reaction conditions typically include the use of solvents such as methanol or ethanol and catalysts like zinc chloride or sodium ethoxide. The reaction proceeds through a series of steps, including alkylation and cyclization, to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the trione to diols or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles. Reagents such as bromine or chlorine in the presence of a catalyst can facilitate these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural features and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- can be compared with other similar compounds, such as:

The uniqueness of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- lies in its specific arrangement of methyl groups and its reactivity profile, which distinguishes it from other triketones.

Properties

CAS No.

57744-39-5

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4,4,6,6-tetramethylcyclohexane-1,2,3-trione

InChI

InChI=1S/C10H14O3/c1-9(2)5-10(3,4)8(13)6(11)7(9)12/h5H2,1-4H3

InChI Key

QJGBDWCMFKCUKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C(=O)C1=O)(C)C)C

Origin of Product

United States

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